Product packaging for Guanidine, [3-(trimethoxysilyl)propyl]-(Cat. No.:CAS No. 128310-21-4)

Guanidine, [3-(trimethoxysilyl)propyl]-

Cat. No.: B1602805
CAS No.: 128310-21-4
M. Wt: 221.33 g/mol
InChI Key: AWEQQCQTINXZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine

Research into molecules like 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine stems from the convergence of two well-established fields: organosilane chemistry and the study of guanidine (B92328) compounds. Organosilanes have been developed since the mid-20th century as essential coupling agents for improving the performance of composite materials. ethz.chmsu.edu Simultaneously, guanidines and their derivatives were recognized for their strong basicity and catalytic potential in organic reactions, with compounds like 1,1,3,3-tetramethylguanidine (B143053) being used as catalysts in the production of polyurethane and silicone polymers since at least the 1970s. google.comresearchgate.net

The innovation lay in combining these two functionalities into a single molecule. The synthesis of such hybrid compounds allows for the creation of "surface-active" catalysts and adhesion promoters. A common synthetic route involves the alkylation of a guanidine with a functionalized silane (B1218182), such as (3-chloropropyl)trimethoxysilane. bohrium.com This approach enables the covalent attachment of the catalytically active guanidine group to a silane backbone, which can then be grafted onto a surface or integrated into a polymer network. google.combohrium.com

Patents and research articles describe the use of guanidine-containing silanes as highly effective catalysts for the hydrolysis and condensation of silane groups in sealants and adhesives. google.com These catalysts are noted for promoting rapid curing without compromising the storage stability of the uncured compositions. google.com The evolution of this research has focused on creating catalysts that are not only highly active but also less volatile and better integrated into the material matrix, addressing limitations of earlier, more mobile catalytic systems. google.com

Structural Basis for Multifunctionality and Reactivity Profiles

The multifunctionality of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine is a direct consequence of its distinct molecular architecture, which features two key reactive centers: the trimethoxysilyl group and the tetramethylguanidine group, connected by a propyl linker.

The Trimethoxysilyl Group (-Si(OCH₃)₃): This is the inorganic-reactive part of the molecule. The methoxy (B1213986) groups are hydrolyzable, meaning they react with water to form silanol (B1196071) groups (-Si(OH)₃). ethz.chnih.gov This hydrolysis is often the first step in the bonding process and can be catalyzed by acids or bases. nih.gov The resulting silanols are highly reactive towards hydroxyl groups on the surfaces of inorganic materials like silica (B1680970) and metals, forming stable covalent Si-O-Substrate bonds and releasing water or methanol. ethz.chresearchgate.net Additionally, these silanols can condense with each other to form a cross-linked polysiloxane network (Si-O-Si), which provides a robust and durable interface layer. ethz.ch

The Tetramethylguanidine Group ((CH₃)₂N-C(=N-)-N(CH₃)₂): This moiety is a strong organic base, a property derived from the resonance stabilization of its protonated form (the guanidinium (B1211019) cation). researchgate.net This strong basicity makes it an effective catalyst for various chemical reactions. google.com It can catalyze the aforementioned hydrolysis and condensation of the silane groups, accelerating the curing of silicone-based systems. silfluosilicone.comgoogle.com In rubber compounds, guanidine derivatives can act as catalysts or boosters for the silanization reaction between silica fillers and silane coupling agents. nih.govresearchgate.netutwente.nl

The propyl chain (-CH₂CH₂CH₂-) acts as a flexible spacer, separating the inorganic-reactive silane head from the organic-reactive and catalytically active guanidine tail. This separation prevents steric hindrance and allows each functional group to participate in its respective reactions effectively. This dual-nature structure enables the molecule to act as a molecular bridge, covalently bonding inorganic fillers or substrates to organic polymer matrices while simultaneously catalyzing reactions at the interface to ensure a strong, durable bond. cfsilicones.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H19N3O3Si B1602805 Guanidine, [3-(trimethoxysilyl)propyl]- CAS No. 128310-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-trimethoxysilylpropyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3O3Si/c1-11-14(12-2,13-3)6-4-5-10-7(8)9/h4-6H2,1-3H3,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEQQCQTINXZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCN=C(N)N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596296
Record name N''-[3-(Trimethoxysilyl)propyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128310-21-4
Record name N''-[3-(Trimethoxysilyl)propyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,1,3,3 Tetramethyl 2 3 Trimethoxysilyl Propyl Guanidine

Established Synthetic Routes to 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine

The synthesis of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and reaction conditions. These methods include direct guanylation, catalyzed multi-component reactions, and modifications of existing molecular frameworks.

Direct Guanylation Approaches

Direct guanylation involves the introduction of the guanidinyl moiety onto a pre-existing aminopropylsilane backbone. The most common precursor for this route is (3-Aminopropyl)trimethoxysilane (APTMS), which contains a primary amine ripe for transformation. nih.gov The synthesis is typically achieved by reacting the primary amine with a suitable guanylating agent that can install the tetramethylguanidine group.

One plausible, though not explicitly detailed in the provided literature, method involves the use of an activated form of tetramethylurea, such as a Vilsmeier-type reagent (e.g., generated from tetramethylurea and phosgene or oxalyl chloride) or a pyrocarbonic acid derivative. The primary amine of APTMS would act as a nucleophile, attacking the electrophilic carbon of the activated agent, followed by elimination steps to form the final guanidine (B92328) product.

Table 1: Proposed Reactants for Direct Guanylation of APTMS

PrecursorGuanylating Agent (Example)Product
(3-Aminopropyl)trimethoxysilaneActivated Tetramethylurea1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine

This approach leverages the high nucleophilicity of the primary amine on the silane (B1218182) precursor to build the more complex guanidine structure.

Multi-Component Reaction Strategies Utilizing Copper or Palladium Catalysts

Modern synthetic chemistry often employs transition metal catalysis to construct complex molecules from simpler starting materials in a single step. Palladium and copper catalysts are particularly effective in facilitating multi-step transformations, including the formation of carbon-nitrogen bonds essential for guanidine synthesis. nih.gov

While specific multi-component reactions for the direct synthesis of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine are not extensively documented, the principles of palladium- and copper-catalyzed amination reactions are well-established and applicable. For instance, palladium-catalyzed diamination of alkenes has been shown to be an effective method for creating cyclic guanidines. bohrium.com A hypothetical multi-component strategy could involve the palladium- or copper-catalyzed reaction of an allyltrimethoxysilane, a nitrogen source, and a precursor for the tetramethylguanidine carbon framework.

Copper-guanidine complexes have also been developed as effective catalysts for reactions like enantioconvergent allylic borylation. nih.gov This demonstrates the strong affinity and interaction between copper and guanidine ligands, suggesting the feasibility of copper-mediated assembly of such structures. These strategies offer an atom-economical and efficient alternative to traditional multi-step syntheses. nih.gov

Modification of Existing Guanidine or Silane Precursors through Silane Coupling Reactions

This synthetic strategy involves the covalent linking of a silane moiety to a guanidine moiety. This can be approached in two primary ways: by modifying a functionalized silane or by functionalizing a pre-existing guanidine. The term "silane coupling agent" typically refers to organosilanes that can bridge organic and inorganic materials. across224.comsilicorex.com

In this context, a highly effective method is the nucleophilic substitution reaction between a silane precursor containing a leaving group and a guanidine. A prime example is the reaction of 1,1,3,3-tetramethylguanidine (B143053) (TMG) with (3-Chloropropyl)trimethoxysilane. The highly basic and nucleophilic TMG displaces the chloride ion from the propyl chain of the silane, forming the C-N bond and yielding the desired product.

Table 2: Silane Coupling via Nucleophilic Substitution

Guanidine PrecursorSilane PrecursorReaction Type
1,1,3,3-Tetramethylguanidine(3-Chloropropyl)trimethoxysilaneNucleophilic Substitution (SN2)

This method is straightforward and relies on the well-understood reactivity of alkyl halides with strong nitrogen bases. The silane part of the molecule, with its trimethoxy groups, is generally stable under these reaction conditions. silicorex.com

Reaction Mechanisms and Kinetic Studies Involving 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine

The unique bifunctional nature of this molecule, possessing both a highly basic guanidine group and a potentially reactive silicon center, gives rise to interesting catalytic mechanisms.

Lewis Acid-Base Catalysis Mediated by the Silicon Center

While silicon compounds are not traditionally viewed as strong Lewis acids, recent research has highlighted the significant Lewis acidity of neutral, tetra-coordinate silanes, especially when substituted with highly electronegative groups. uni-heidelberg.de Silanes such as bis(perhalocatecholato)silanes have been termed "silane Lewis superacids". uni-heidelberg.de

In 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine, the silicon atom is bonded to three electronegative methoxy (B1213986) groups. This polarization of the Si-O bonds makes the silicon center electron-deficient and thus capable of acting as a Lewis acid. It can coordinate to Lewis bases (e.g., carbonyl oxygen atoms), thereby activating the substrate towards nucleophilic attack.

The proximity of the strong Lewis basic guanidine group to the Lewis acidic silicon center within the same molecule raises the possibility of intramolecular interactions or the formation of a "frustrated Lewis pair" (FLP) with a substrate. nih.govrsc.org In an FLP scenario, the bulky guanidine base and the silicon acid cannot neutralize each other, allowing them to cooperatively activate other molecules. nih.gov This mechanism is a novel concept for silicon Lewis acid-base pairs and expands the catalytic potential of such molecules. rsc.org

Nucleophilic Catalysis by Guanidine Amine Groups

Guanidines are recognized as exceptionally strong organic bases, a property derived from the resonance stabilization of their protonated form, the guanidinium (B1211019) ion. ineosopen.org Beyond their basicity, guanidines can also function as potent nucleophilic catalysts. researchgate.net The guanidine moiety in 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine can participate in catalysis through the nucleophilicity of its nitrogen atoms.

This catalytic mode is evident in the ability of 1,1,3,3-tetramethylguanidine (TMG) to initiate the ring-opening polymerization of monomers like N-thiocarboxyanhydrides. nih.gov In such reactions, the guanidine acts as the initiating nucleophile, attacking the monomer to open the ring and begin polymer chain growth. The guanidinium cation formed can then stabilize the anionic propagating chain end. nih.gov Similarly, TMG can catalyze the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) by enhancing the nucleophilicity of various initiators. rsc.org

Therefore, the guanidine portion of the target molecule can activate substrates (e.g., esters, anhydrides) by forming a highly reactive acylated or silylated guanidinium intermediate, which is then readily attacked by another nucleophile, regenerating the catalyst in the process. researchgate.netorganic-chemistry.org

Michael Addition Reactions

Guanidines are recognized for their strong basicity and are widely employed as catalysts in various organic reactions, including Michael additions. ineosopen.org The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). While a broad range of guanidine derivatives have been utilized as catalysts in these reactions, specific research detailing the catalytic activity of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine in Michael additions is not extensively documented in the available literature.

However, the general catalytic utility of guanidines in Michael additions suggests that 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine could potentially serve as an effective catalyst. The presence of the basic guanidine moiety is expected to activate the Michael donor, facilitating its addition to the acceptor. The trimethoxysilyl group might influence the catalyst's solubility and stability, potentially offering advantages in certain reaction media.

In a broader context, guanidines have been shown to undergo aza-Michael addition reactions with dienophiles, a reaction that can sometimes compete with cycloaddition pathways. nih.gov The outcome of such reactions is often dependent on the nature of the counterion and the structure of the guanidine. nih.gov For instance, the reaction of certain guanidinium salts with dimethyl acetylenedicarboxylate (DMAD) can lead to products of an aza-Michael addition. nih.gov

While no specific data tables for Michael additions catalyzed by 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine can be presented due to a lack of available research, the following table illustrates the general components of a guanidine-catalyzed Michael addition.

Michael Donor (Example)Michael Acceptor (Example)Guanidine Catalyst (General)Product (General Structure)
MalononitrileChalconeTetramethylguanidineAdduct of nucleophilic addition
NitromethaneMethyl vinyl ketoneChiral Bicyclic GuanidineEnantioenriched adduct

Further investigation into the catalytic performance of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine in Michael addition reactions would be necessary to determine its efficacy and potential for asymmetric catalysis.

Alkylation and Acylation Processes

The functionalization of guanidines through alkylation and acylation is a key strategy for the synthesis of a diverse array of derivatives with tailored properties. nih.gov These processes typically target the nitrogen atoms of the guanidine core.

Alkylation: Alkylation of guanidines can be achieved using various alkylating agents. While specific studies on the alkylation of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine are not readily available, general methodologies for guanidine alkylation have been established. For instance, the reaction of guanidinium salts with aldehydes under basic conditions can lead to the formation of functionalized derivatives. nih.gov The high basicity of guanidines complicates their direct alkylation, often necessitating specific reaction conditions or the use of protecting groups. ineosopen.org

Acylation: Acylation introduces an acyl group into a molecule and is a common transformation for amines and related compounds. The acylation of guanidines can be challenging due to the high nucleophilicity of the guanidine nitrogens, which can lead to multiple acylations. However, controlled acylation is a valuable tool for synthesizing functionalized guanidines. For example, 2-Acetyl-1,1,3,3-tetramethylguanidine has been synthesized and structurally characterized. researchgate.net The conjugation of the acetyl group with the guanidine moiety influences the electronic properties of the molecule. researchgate.net

The trimethoxysilyl group in 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine adds another layer of complexity and potential reactivity. The synthesis of organoalkoxysilanes is an active area of research, with methods being developed to optimize the preparation of pure silanes with high yields. mdpi.com

The following table provides a general overview of reagents used in the alkylation and acylation of guanidine compounds.

TransformationReagent Class (Example)Guanidine Substrate (General)Product Type (General)
AlkylationAlkyl HalideTetramethylguanidineAlkylated Guanidinium Salt
AlkylationAldehydeGuanidinium SaltFunctionalized Guanidine
AcylationAcyl Chloride1,1,3,3-TetramethylguanidineN-Acylguanidine
AcylationCarboxylic AnhydrideSulfonamideN-Acylsulfonamide

Detailed experimental studies are required to explore the specific conditions and outcomes of alkylation and acylation reactions involving 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine.

Green Chemistry Principles in the Synthesis of Guanidine Derivatives

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are highly relevant to the synthesis of guanidine derivatives, aiming for more sustainable and environmentally friendly methods.

Key green chemistry principles applicable to guanidine synthesis include:

Atom Economy: This principle, introduced in 1995, emphasizes maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloadditions, are considered greener as they generate minimal waste. nih.gov

Use of Renewable Feedstocks: Whenever technically and economically feasible, synthetic methods should utilize raw materials and feedstocks that are renewable rather than depleting. nih.gov The use of bio-available starting materials, such as furan derivatives for the synthesis of certain cyclic structures, aligns with this principle. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of guanidines as organocatalysts in reactions like the Michael addition is an example of applying this principle. ineosopen.org

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous whenever possible. Research into solvent-free reaction conditions or the use of greener solvents like water is an active area in organic synthesis.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. Synthetic methods conducted at ambient temperature and pressure are preferred.

Recent research has focused on developing more sustainable synthetic routes to guanidine compounds. For example, the synthesis of organosilicon compounds with guanidine residues presents challenges due to the high basicity of the guanidine moiety. ineosopen.org Innovations in this area are crucial for creating more environmentally benign processes for these valuable compounds. The development of efficient synthetic procedures for organosilanes is also a key aspect of sustainable chemistry in this field. mdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of guanidine derivatives.

Green Chemistry PrincipleApplication in Guanidine SynthesisExample
Atom EconomyDesigning reactions where most atoms of the reactants are incorporated into the product.Cycloaddition reactions in the synthesis of polycyclic guanidines. nih.gov
Use of CatalysisEmploying guanidines as organocatalysts to avoid the use of metal-based catalysts.Guanidine-catalyzed Michael addition reactions. ineosopen.org
Renewable FeedstocksStarting from bio-based materials.Use of furfuryl amine, a bio-available molecule, in the synthesis of guanidine-containing compounds. nih.gov
Safer SolventsReplacing hazardous organic solvents with more environmentally friendly alternatives.Conducting reactions in water or under solvent-free conditions.

While specific green synthesis protocols for 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine are not detailed in the current literature, the broader trends in green chemistry for guanidine synthesis provide a framework for future research and development in this area.

Spectroscopic and Advanced Analytical Characterization of 1,1,3,3 Tetramethyl 2 3 Trimethoxysilyl Propyl Guanidine Modified Systems

Structural Elucidation of Hybrid Organic-Inorganic Materials

Beyond FTIR, which confirms the presence of functional groups, other methods provide deeper structural insights. The goal is to create a material that combines the mechanical strength and thermal stability of the inorganic component with the flexibility and functionality of the organic polymer. mdpi.com The microstructure of similar hybrid materials has been investigated using techniques like Small Angle Neutron Scattering (SANS). researchgate.net These studies reveal that the materials often consist of inorganic, oxide-dense clusters interconnected by the organic polymer structures. researchgate.net

The synthesis method, such as the sol-gel process, plays a crucial role in the final structure. nih.gov The covalent bonds formed between the inorganic (e.g., silica) and organic (guanidine-silane) parts are key to the material's stability and function. Characterization confirms that the organic derivatives are successfully attached to the substrate, often within a silica (B1680970) shell in the case of core-shell particles. nih.gov This integration of components at the nanoscale allows for precise control over the material's properties. mdpi.com

Thermal Stability and Degradation Analysis of Composites

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of guanidine-silane modified composites. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the amount of organic material grafted onto the inorganic support and the degradation temperatures of the composite. mdpi.commdpi.com

The TGA thermogram of a modified material typically shows distinct weight loss stages:

Initial Weight Loss : A slight mass loss at temperatures below ~150°C is usually attributed to the desorption of physically adsorbed water.

Organic Moiety Degradation : A significant weight loss at higher temperatures (e.g., 200-600°C) corresponds to the thermal decomposition of the covalently bonded 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine. The temperature range of this degradation is indicative of the thermal stability of the organic component.

Final Residue : The remaining mass at the end of the analysis corresponds to the stable inorganic support (e.g., silica).

The amount of grafted silane (B1218182) can be quantified from the percentage of weight loss in the second stage. For instance, TGA has been used to determine that the functionalization of silica with aminopropyl groups can be quantified by the organic matter content determined from the mass loss. mdpi.com Studies on similar porous copolymers have shown thermal stability up to 266-298°C. mdpi.com Incorporating silane-modified nanoparticles into coatings has been shown to improve thermal stability, leading to lower water retention and higher residue rates at elevated temperatures. researchgate.net The TGA data is crucial for determining the operational temperature limits of these hybrid materials. mdpi.comresearchgate.net

Table 2: Representative TGA Data for Silane-Modified Composites.
MaterialDecomposition Onset (Tonset)Temperature of Max. Decomposition Rate (Tmax)Organic Content (wt%)Reference
EPDM Composite~455 °C~475 °CN/A (Bulk Polymer) nih.gov
3,4-HOPO on SilicaN/AN/A19.2% ohsu.edu
TMSPM-co-TRIM Copolymers266-298 °C303-443 °C~69-88% mdpi.com
Amino-functionalized fumed nanosilicaN/AN/AQuantified by mass loss mdpi.com

Morphological Studies of Modified Materials (e.g., SEM, TEM)

The morphology, including particle size, shape, and surface texture of the modified materials, is critical to their application and is primarily investigated using electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). toray-research.co.jpresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface. In the context of guanidine-silane modified materials, SEM is used to:

Assess changes in the surface texture after functionalization. A successful coating or modification may result in a smoother or rougher surface compared to the unmodified substrate.

Confirm the dispersion of modified nanoparticles within a composite matrix.

For example, in the characterization of catalysts based on guanidine (B92328) derivatives grafted on silica-coated magnetic nanoparticles, SEM analysis was used to confirm the successful attachment of the organic derivatives. nih.gov

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure of the materials. TEM is particularly useful for:

Visualizing the core-shell structure of coated nanoparticles.

Measuring the thickness of the grafted organic layer.

Examining the porous structure of the inorganic support at the nanoscale.

Together, SEM and TEM provide a comprehensive understanding of the material's physical structure, which is essential for correlating morphology with performance in applications such as catalysis and adsorption. researchgate.net

Pore Structure and Surface Area Analysis (e.g., Nitrogen Adsorption-Desorption)

The textural properties of porous materials, such as specific surface area, pore volume, and pore size distribution, are significantly influenced by surface functionalization. These properties are typically characterized using nitrogen adsorption-desorption isotherms at 77 K, with the data analyzed by the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) methods for pore size distribution. mdpi.comresearchgate.net

For a porous inorganic support like silica, the grafting of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine molecules onto the internal pore surfaces is expected to cause a reduction in these textural parameters.

Specific Surface Area (BET) : The occupation of surface sites and the partial filling of micropores by the organic molecules lead to a decrease in the available surface area for nitrogen adsorption.

Pore Volume : The volume occupied by the grafted guanidine-silane groups directly reduces the total pore volume of the material.

Pore Diameter : The presence of the organic layer on the pore walls leads to a narrowing of the pores and a decrease in the average pore diameter.

These changes serve as strong evidence for successful functionalization within the porous network. For instance, after grafting aminosilanes onto mesoporous silica, a decrease in surface area, pore volume, and pore diameter is consistently observed. mdpi.comresearchgate.net The magnitude of this reduction can also provide an indirect measure of the grafting density.

Table 3: Typical Changes in Textural Properties of Mesoporous Silica Upon Functionalization.
MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (Å)Reference
Unmodified SBA-15 Silica400-900Variable50-150 nih.gov
3,4-HOPO on Silica (Davisil 634)3100.51N/A ohsu.edu
Unmodified Fumed Silica (A200)174.18N/AN/A mdpi.com
Amino-functionalized Fumed Silica (A200S)125.13N/AN/A mdpi.com
Unmodified Spherical Silica (5 µm)280.9N/AN/A researchgate.net

Interfacial Interactions and Surface Modification Applications

Mechanisms of Adhesion Promotion in Organic-Inorganic Composites

[3-(trimethoxysilyl)propyl]guanidine is recognized for its capacity to enhance adhesion between dissimilar materials, a critical factor in the performance and durability of composite materials. cfsilicones.com Its effectiveness stems from its ability to form stable chemical links across the organic-inorganic interface.

The primary mechanism for adhesion to inorganic substrates involves the trimethoxysilyl group. This group undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surfaces of siliceous materials (like glass and silica) and metal oxides (like zirconia and alumina). researchgate.netnih.gov This reaction results in the formation of strong, durable covalent siloxane bonds (Si-O-Substrate). researchgate.netnih.govmdpi.com

This process effectively grafts the organosilane molecule onto the inorganic surface, creating a robust link. The formation of these covalent bonds is a key factor in improving the compatibility and adhesive strength between the inorganic filler or substrate and an organic polymer matrix. researchgate.net Research on zirconia nanoparticles treated with a similar silane (B1218182), 3-(trimethoxysilyl) propyl methacrylate, confirmed the formation of covalent Zr-O-Si bonds, indicating successful grafting onto the metal oxide surface. researchgate.net

Table 1: Silanization Reaction Steps

Step Process Chemical Transformation Result
1 Hydrolysis R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH Formation of reactive silanol groups
2 Condensation R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O Covalent bond formation with the substrate surface

This table illustrates the general mechanism by which trimethoxysilyl-functionalized silanes bond to hydroxyl-rich inorganic surfaces.

In fiber-reinforced polymer (FRP) composites, the interface between the hydrophilic fibers (e.g., glass, kenaf) and the often hydrophobic polymer matrix is a critical point of potential failure. ncsu.edu The application of [3-(trimethoxysilyl)propyl]guanidine as a surface treatment for the reinforcing fibers significantly improves interfacial adhesion. cfsilicones.com

The silane's trimethoxysilyl end bonds covalently to the fiber surface as described previously. The propyl-guanidine end then extends into the polymer matrix. The guanidine (B92328) group, being highly polar and capable of strong interactions, can form hydrogen bonds, and electrostatic interactions, or even react with the polymer matrix, depending on the specific chemistry of the resin. ncsu.edunih.gov This creates a strong bridge between the fiber and the matrix, allowing for more effective stress transfer from the matrix to the reinforcing fibers. cfsilicones.com Studies on kenaf fiber composites have shown that treatment with a silane coupling agent leads to stronger adhesion between the fiber and the polymer matrix, resulting in enhanced tensile strength and modulus. ncsu.edu

Modification of Surface Energy and Improvement of Wetting Characteristics

Surface treatment with [3-(trimethoxysilyl)propyl]guanidine can be used to precisely control the surface energy and wetting properties of substrates. cfsilicones.com Wetting, the ability of a liquid to maintain contact with a solid surface, is governed by the surface energies of both the liquid and the solid. By altering the chemical nature of the surface, silane treatment modifies its surface energy. nih.govmdpi.com

The guanidine group is strongly basic and hydrophilic. When grafted onto a surface, it significantly increases the surface's polarity and, consequently, its surface energy. nih.gov This increased hydrophilicity improves the wetting and spreading of polar liquids, such as water-based coatings and adhesives. nih.govnih.gov Research on polydimethylsiloxane (B3030410) (PDMS) treated with a silane reagent demonstrated a permanent increase in hydrophilicity and surface energy. nih.gov This modification is crucial in applications requiring enhanced bonding of coatings, paints, or in microfluidic devices where fluid behavior is paramount. cfsilicones.comnih.gov Conversely, the passivation of active sites on a powder's surface can lead to a decrease in the dispersive component of its surface energy. nih.gov

Table 2: Effect of Surface Modification on Wettability

Treatment Surface Chemistry Polar Component of Surface Energy (γsᵖ) Wettability by Polar Liquids
Untreated Substrate Varies (often low polarity) Low Poor

This table provides a generalized overview of how surface treatment with a hydrophilic silane like [3-(trimethoxysilyl)propyl]guanidine impacts surface properties.

Development of Advanced Hybrid Materials

[3-(trimethoxysilyl)propyl]guanidine is a key component in the synthesis of advanced organic-inorganic hybrid materials. arctomsci.com These materials integrate organic polymers and inorganic networks at the molecular level, yielding composites with properties that are often superior to the individual components. researchgate.netnih.gov

The sol-gel process is commonly employed, where the hydrolysis and condensation of the trimethoxysilyl groups of the guanidine silane (often with other alkoxysilanes) form a continuous inorganic silica (B1680970) (or metal oxide) network. researchgate.netresearchgate.net Simultaneously, the guanidine functional group can be polymerized or integrated into an organic polymer matrix. researchgate.net This creates an interpenetrating network where the organic and inorganic phases are linked by the covalent bonds formed by the silane coupling agent. researchgate.net Such hybrid materials find use in specialized applications, including the creation of functionalized membranes for separation processes and as advanced fillers for dental composites. nih.govresearchgate.netmdpi.com

Electrostatic and Hydrogen Bonding Interactions in Silica Matrices

Within a silica matrix, the guanidine group of [3-(trimethoxysilyl)propyl]guanidine plays a crucial role beyond simple covalent linkage. Due to its high pKa (the pKa of guanidine itself is ~13.6), the guanidine group is readily protonated to form the guanidinium (B1211019) cation. nih.gov This positive charge enables strong electrostatic interactions with negatively charged species or anionic sites within the material.

Catalytic Applications and Mechanistic Insights

Organic Reaction Catalysis by 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine

This specialized organofunctional silane (B1218182) serves as a crucial catalyst in chemical manufacturing. cfmats.com Its dual functionality allows it to act as a bridge between organic polymers and inorganic surfaces, but its primary role in organic synthesis is that of a potent base catalyst. russoindustrial.ruwacker.com

Guanidines are recognized as strong organic bases, and their derivatives are used extensively as both homogeneous and heterogeneous catalysts in a variety of base-catalyzed organic reactions. researchgate.netrsc.org 1,1,3,3-Tetramethylguanidine (B143053) (TMG), the parent base of the title compound, is a prominent catalyst for transformations such as the Henry reaction, Aldol reactions, Michael additions, and transesterification of vegetable oils. researchgate.net The silylated version, 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine, leverages this inherent high basicity. This property is crucial for enhancing the nucleophilicity of initiators in reactions like the ring-opening polymerization of α-amino acid N-carboxyanhydrides, leading to faster and more controlled production of polypeptides. rsc.org By functionalizing materials like silica (B1680970) with guanidine (B92328) derivatives, heterogeneous catalysts can be created for processes such as the transesterification of waste oil into biodiesel. nih.gov

The catalytic efficacy of guanidines extends beyond simple proton abstraction. The conjugate acid of guanidine, the guanidinium (B1211019) ion, is a key intermediate in catalysis and can activate substrates through hydrogen bonding. researchgate.net A significant mechanism is bifunctional activation, where the guanidinium moiety interacts with two different substrates, or two parts of a single substrate, simultaneously. researchgate.net This dual activation, often involving both an electrophile and a nucleophile, creates a proximity effect that enhances reaction rates. researchgate.net For instance, in Michael additions, the guanidinium can form a double hydrogen bond with a nitroalkene, activating it for nucleophilic attack. researchgate.net This ability to organize and activate reactants is a cornerstone of its catalytic power in complex syntheses. nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a powerful tool for efficiently synthesizing complex molecules, particularly heterocycles. nih.gov Guanidine and its derivatives are effective catalysts and building blocks in these reactions. bohrium.com A notable example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or guanidine derivative to produce dihydropyrimidines. nih.gov Guanidine-based catalysts have been shown to promote the synthesis of various heterocyclic scaffolds, such as 1,2,4-triazoloquinazolinones, by activating the reactants and facilitating the cyclization steps. nih.govrsc.org The use of guanidine-functionalized catalysts can lead to high yields, short reaction times, and simplified purification procedures. nih.gov

Table 1: Examples of Guanidine-Catalyzed Multicomponent Reactions

Reaction Type Reactants Product Catalyst Type Ref.
Biginelli Reaction Aldehyde, β-ketoester, Guanidine Dihydropyrimidine Guanidine nih.gov
Triazoloquinazolinone Synthesis Dimedone, 3-Amino-1,2,4-triazole, Arylaldehyde 1,2,4-Triazoloquinazolinone Melamine@TMG nih.gov
Pyrano[2,3-d]pyrimidine Synthesis Barbituric acid, Malononitrile, Aryl aldehyde Pyrano[2,3-d]pyrimidine γ-Al₂O₃@silane-TMG rsc.org

Crosslinking and Curing Acceleration Mechanisms

In the field of polymer chemistry, organofunctional silanes like Guanidine, [3-(trimethoxysilyl)propyl]- are indispensable for crosslinking and curing applications, particularly in silicone-based materials. russoindustrial.ru The trimethoxysilyl group provides a moisture-activated mechanism for forming durable siloxane (Si-O-Si) networks. sinosil.com

Room Temperature Vulcanization (RTV) silicone systems rely on crosslinking agents to convert liquid polymer into a stable, elastic rubber. wacker.com Organofunctional silanes, often with three hydrolyzable alkoxy groups, are key to this process. nih.gov The curing of one-component RTV sealants involves the hydrolysis of these alkoxy groups by ambient moisture, forming reactive silanol (B1196071) groups. sinosil.com These silanols then condense with each other or with hydroxyl-terminated polysiloxanes, releasing a byproduct and forming a cross-linked network. sinosil.comresearchgate.net While tin catalysts are commonly used to accelerate this cure, sinosil.comgoogle.com highly reactive organofunctional silanes can also promote rapid curing. wacker.com The strong basicity of the guanidine group in 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine can catalyze the condensation reactions, accelerating the formation of the durable Si-O-Si crosslinks that give the silicone rubber its mechanical strength and elasticity. sinosil.comresearchgate.net

Table 2: Curing Systems for RTV Silicone Rubber

Cure System Crosslinker Type Byproduct Characteristics Ref.
Acetoxy R-Si(OOCCH₃)₃ Acetic Acid Fast cure, corrosive to some metals sinosil.com
Alkoxy R-Si(OR')₃ Alcohol Non-corrosive, low odor sinosil.comresearchgate.net
Oxime R-Si(ON=CR'₂)₃ Ketoxime Good adhesion, potential health concerns sinosil.com

The storage stability of moisture-curing RTV silicone formulations is a critical concern. evonik.comevonik.com Premature curing can be initiated by residual moisture within the formulation or on the surface of fillers like fumed silica. wacker.comevonik.com Organofunctional silanes act as "water scavengers" or "hydroxyl scavengers." wacker.com The trimethoxysilyl group of Guanidine, [3-(trimethoxysilyl)propyl]- can react with excess hydroxyl groups (from water or filler surfaces) within the sealant before packaging. evonik.comshinetsusilicone-global.com This process neutralizes the reactive sites that would otherwise lead to a gradual increase in viscosity and potential gelling during storage. wacker.comevonik.com By effectively scavenging moisture and surface hydroxyls, the silane ensures the sealant remains in its uncured state with a long shelf life until it is applied and exposed to ambient moisture for the intended vulcanization process. sinosil.comevonik.com

Development of Heterogeneous Catalytic Systems

The immobilization of [3-(trimethoxysilyl)propyl]guanidine onto solid supports, particularly silica-based materials, represents a significant advancement in the development of robust and recyclable heterogeneous catalysts. This strategy leverages the high basicity and catalytic activity of the guanidine moiety while providing the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture, potential for continuous flow processes, and enhanced catalyst stability and reusability. The covalent attachment of the guanidine derivative to the support is typically achieved through the hydrolysis and condensation of its trimethoxysilyl group with the surface silanol groups of silica.

Research in this area has led to the creation of versatile catalysts for a range of organic transformations. These supported guanidine systems have demonstrated considerable efficacy in reactions such as transesterification for biodiesel production, the depolymerization of plastics, and carbon-carbon bond-forming reactions.

Detailed Research Findings

The performance of these heterogeneous catalysts is influenced by several factors, including the nature of the silica support (e.g., mesoporous silica, silica gel, or magnetic nanoparticles coated with silica), the method of immobilization, and the specific guanidine ligand used. rsc.orgrsc.orgucc.ienih.gov

One area of significant application is in the production of biodiesel through the transesterification of vegetable oils. A new organosilane featuring a guanidine group was synthesized and covalently immobilized on a commercial silica gel. sbpmat.org.br This organofunctionalized silica was employed as a heterogeneous base catalyst in the transesterification of soybean oil, achieving a biodiesel conversion of up to 90%. sbpmat.org.br The key advantages highlighted in such systems include the straightforward recovery and reuse of the catalyst, which simplifies the purification of the final product. sbpmat.org.br

In the realm of green chemistry and polymer recycling, guanidine-functionalized porous silica has been developed as a metal-free heterogeneous catalyst for the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) and the methanolysis of polylactic acid (PLA). rsc.orgrsc.orgucc.ie In one study, a surface-bound cyanoguanidine ligand on mesoporous silica was identified as the most effective catalyst, achieving 100% PET conversion and an 80% yield of the monomer bis(2-hydroxyethyl) terephthalate (BHET). rsc.orgrsc.org The research also revealed that the choice of support material impacts catalytic performance; porous SiO₂ supports were found to be superior to activated carbon for conventional thermal glycolysis. rsc.orgrsc.org

The catalytic activity of guanidine-functionalized catalysts has also been explored in other significant organic reactions. For instance, guanidine-modified silica nanoparticles have been successfully used to catalyze the Henry reaction, a classic carbon-carbon bond-forming reaction. researchgate.net These nanocatalysts demonstrated high conversion rates and could be recycled for multiple reaction cycles. researchgate.net

Furthermore, heterogeneous catalysts have been synthesized by chemically grafting guanidine derivatives onto silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). nih.gov This approach combines the catalytic prowess of guanidine with the convenience of magnetic separation. These catalysts have shown good activity and stability in the microwave-assisted transesterification of waste oil, with fatty acid methyl ester (FAME) yields exceeding 80% even after five cycles. nih.gov The catalytic activity was observed to be dependent on the specific guanidine derivative used, with the order of performance being Fe₃O₄@SiO₂-DIG > Fe₃O₄@SiO₂-DCG > Fe₃O₄@SiO₂-EDG. nih.gov

Catalytic Performance Data

The following tables summarize the performance of various heterogeneous catalytic systems based on immobilized guanidine derivatives in different chemical transformations.

Table 1: Performance in Biodiesel Production

Catalyst Substrate Reaction Conversion (%) Reference
Guanidine-functionalized silica gel Soybean oil Transesterification Up to 90 sbpmat.org.br
Guanidine-functionalized amphiphilic silica nanoparticles (C₈-SiO₂-TMG) Soybean oil Transesterification 66.7 acs.orgresearchgate.net

Table 2: Performance in PET Depolymerization

Catalyst Reaction Conversion (%) Product Yield (%) Reference
Cyanoguanidine-functionalized porous SiO₂ Glycolysis 100 80 (BHET) rsc.orgrsc.orgucc.ie

Mechanistic Insights

The catalytic mechanism of guanidine-based heterogeneous catalysts is generally attributed to their strong basicity. researchgate.net In reactions like transesterification, the guanidinium group acts as a potent Brønsted base, deprotonating the alcohol to form a highly nucleophilic alkoxide species. This alkoxide then attacks the carbonyl carbon of the ester (triglyceride), initiating the transesterification cascade.

In the context of polymer depolymerization, such as the glycolysis of PET, computational studies using Density Functional Theory (DFT) have shed light on the reaction mechanism. rsc.orgrsc.org These studies have highlighted the crucial role of hydrogen bonding in the catalytic process. The guanidine moiety on the silica surface is believed to activate the alcohol (e.g., ethylene (B1197577) glycol) through deprotonation, similar to the mechanism in transesterification. The resulting alkoxide then attacks the ester linkage of the polymer chain. The solid support not only provides a stable platform for the catalytic sites but may also influence the local concentration of reactants and the transition state energies.

The bifunctional nature of some guanidinium catalysts has also been proposed, where the guanidinium cation can activate an electrophile while the counter-anion or a neutral guanidine molecule activates a nucleophile. researchgate.net While much of the detailed mechanistic work has been done on homogeneous guanidine catalysts, these principles are considered to extend to their heterogeneous counterparts, with the silica support providing a localized environment for these interactions to occur.

Advanced Material Science and Engineering Applications of 1,1,3,3 Tetramethyl 2 3 Trimethoxysilyl Propyl Guanidine

Enhancement of Durability and Chemical Resistance in Coatings, Adhesives, and Sealants

The dual functionality of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine is leveraged to significantly improve the performance of coatings, adhesives, and sealants. When incorporated into formulations, the trimethoxysilyl group hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups. ccl.net These silanols condense with hydroxyl groups present on the surface of inorganic substrates such as glass, metals, and ceramics, forming durable covalent Si-O-substrate bonds. dakenchem.comresearchgate.net

In addition to its role as a coupling agent, the guanidine (B92328) functional group can act as a potent catalyst for the crosslinking of various resin systems, such as those used in room-temperature vulcanization (RTV) silicone sealants. cfsilicones.comsilfluosilicone.com This catalytic activity promotes the formation of a denser, more robust polymer network, which contributes to enhanced chemical resistance, strength, and long-term stability of the final product. cfsilicones.com The use of this silane (B1218182) in adhesive formulations for the automotive, construction, and aerospace industries has been noted to enhance bonding strength and durability. cfsilicones.com

Improved Adhesion and Moisture Resistance in Electronic Encapsulation and Packaging Materials

In the field of microelectronics, protecting sensitive components from moisture, thermal stress, and mechanical shock is critical for ensuring device reliability and longevity. researchgate.netresearchgate.net 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine serves as an effective adhesion promoter and moisture barrier in encapsulation and packaging materials. cfsilicones.com

The primary mechanism involves the formation of a strong, hydrolytically stable bond between the encapsulant material (often an epoxy or silicone polymer) and the inorganic surfaces of the electronic components, such as silicon dioxide (SiO₂) passivation layers or lead frames. researchgate.net Studies on silane adhesion promoters in microelectronic packaging have demonstrated that the organofunctional group is critical for enhancing adhesion to the polymer, while the silane end bonds to the oxide surface. researchgate.net This covalent interface minimizes interfacial gaps where moisture could accumulate, a common failure point in electronic devices. dtic.mil

Functionalization in Textile Finishing for Water Repellency and Stain Resistance

The application of 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine in textile finishing is a prime example of surface modification to impart new functionalities like water and stain repellency. cfsilicones.com Natural fibers like cotton are inherently hydrophilic due to the abundance of cellulose (B213188) hydroxyl (-OH) groups. hilarispublisher.com

When textiles are treated with this guanidine silane, the trimethoxysilyl groups hydrolyze and form covalent bonds with the hydroxyl groups on the fiber surface. hilarispublisher.cominternationaljournalssrg.org This process anchors the molecule to the textile. The propyl-guanidine portion of the molecule, along with the crosslinked siloxane network, creates a low surface energy layer on the fibers. cfsilicones.comnih.gov This layer alters the surface tension, causing water to bead up and roll off rather than being absorbed. mdpi.com

Research into silane-based textile treatments has shown this method to be an effective, fluorine-free alternative for creating hydrophobic surfaces. mdpi.comncsu.edu The effectiveness of such treatments is often quantified by the water contact angle (WCA), where higher angles indicate greater hydrophobicity. Studies on various silane treatments demonstrate significant increases in WCA, often achieving superhydrophobic status (>150°). nih.govmdpi.com

TreatmentSubstrateWater Contact Angle (WCA)Citation
UntreatedCotton FabricHydrophilic (near 0°) sapub.org
Silane Nanosol (HDMS precursor)Cotton Fabric154° sapub.org
UntreatedPET FabricHydrophilic mdpi.com
OTS and Hollow Silica (B1680970) NanoparticlesPET Fabric152.4° ± 0.8° mdpi.com
UntreatedCotton Fabric ncsu.edu
Mixed Silanes and Silica NanoparticlesCotton Fabric129° - 144° ncsu.edu

This table presents representative data from studies on silane-based hydrophobic treatments for textiles. While not all studies used the specific guanidine silane, they illustrate the general principle and high efficacy of silane functionalization for achieving water repellency.

Development of Nanomaterials and Composites with Enhanced Mechanical and Thermal Properties

Recent studies have also shown that silane-modified fillers can improve the thermal properties of composites. For instance, modifying boron nitride (BN) fillers with silane coupling agents was found to enhance the thermal conductivity of a polytetrafluoroethylene (PTFE) composite by 66.9%, facilitating better heat dissipation. researchgate.net

Composite MaterialPropertyValue (Unmodified)Value (KH550 Silane-Modified)% IncreaseCitation
CB/VMQ RubberTensile Strength6.12 MPa8.58 MPa40.2% mdpi.com
CB/VMQ RubberElongation at Break803.7%961.7%19.7% mdpi.com
CB/VMQ RubberYoung's Modulus0.75 MPa0.81 MPa8.0% mdpi.com

This table shows data from a study on carbon black (CB) filled silicone rubber (VMQ) composites, demonstrating the significant improvement in mechanical properties achieved by using a silane coupling agent (KH550) to modify the filler.

Integration into Hybrid Polymer Electrolyte Materials

Guanidinium-based materials are of significant interest for the development of advanced polymer electrolytes used in batteries and fuel cells. acs.orgnih.gov The guanidinium (B1211019) cation is known for its high stability, including under high pH conditions, and its ability to facilitate efficient ion transport. acs.orgresearchgate.net Research has demonstrated that incorporating guanidinium functional groups into polymer backbones can produce anion exchange membranes with high ionic conductivity and superior stability compared to traditional materials. acs.orgresearchgate.net

The compound 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine provides a versatile platform for creating hybrid or composite polymer electrolytes. The guanidinium functional group can be integrated into the electrolyte system to provide the desired ionic conductivity and chemical stability. nih.gov Simultaneously, the trimethoxysilyl group can be used to covalently bond to an inorganic scaffold, such as silica (SiO₂) or titania (TiO₂) nanoparticles.

This creates a hybrid organic-inorganic material where the inorganic component provides mechanical strength, thermal stability, and can help suppress dendrite formation in lithium batteries, while the guanidinium-functionalized polymer phase conducts ions. researchgate.net Studies on polymer electrolytes incorporating guanidinium salts have shown promising results, achieving high ionic conductivity and good performance in solid-state batteries. nih.govresearchgate.net For example, a 25 wt. % addition of Guanidinium Carbonate (GuC) to a PEO/PVP polymer blend electrolyte achieved the highest conductivity in one study. nih.gov

Electrolyte System (PEO/PVP Blend)GuC Content (wt. %)Conductivity (S/cm)Citation
PEO/PVP + GuC51.10E-07 nih.gov
PEO/PVP + GuC108.30E-08 nih.gov
PEO/PVP + GuC156.13E-08 nih.gov
PEO/PVP + GuC201.25E-07 nih.gov
PEO/PVP + GuC253.01E-07 nih.gov

Biological and Biomedical Research Horizons of Guanidine and Its Organosilane Derivatives

Biomimetic Coordination Chemistry and Metalloenzyme Mimicry

The field of biomimetic chemistry seeks to replicate the function of biological systems using synthetic molecules. Guanidine (B92328) derivatives are of particular interest due to their ability to act as versatile ligands in coordination chemistry. at.ua Neutral guanidines typically act as monodentate ligands, binding to metal ions through the imine nitrogen. at.ua However, the incorporation of additional donor atoms allows them to behave as bidentate ligands, expanding their coordination possibilities. at.ua

The planar CN₃ core of the guanidine group is electronically and sterically flexible, making it compatible with a wide array of metal ions across the periodic table. at.ua This flexibility is crucial for mimicking the active sites of metalloenzymes, where precise geometry and electronic environments dictate catalytic activity. Researchers are exploring guanidine-based compounds as biomimetic hydrides for processes like carbon dioxide reduction, showcasing their potential in replicating complex biological transformations in a sustainable, metal-free manner. rsc.org The design of ligands such as tris(triazolyl)borates, which share nitrogen-rich characteristics with guanidines, further illustrates the strategy of using such motifs to create biomimetic structures and catalyze reactions. researchgate.net The ability of these ligands to form diverse coordination polymers and interact with additional molecules through their remote nitrogen atoms opens avenues for creating complex, functional mimics of biological systems. researchgate.net

Ligand Binding Studies, with Specific Reference to Guanidine Riboswitches

Riboswitches are segments of non-coding RNA within the 5' untranslated region of messenger RNA (mRNA) that regulate gene expression by binding directly to specific small molecule metabolites. elifesciences.orgelifesciences.org The discovery of at least four distinct classes of riboswitches that bind the guanidinium (B1211019) cation has been a landmark finding, revealing that guanidine is a biologically relevant molecule that bacteria must manage. nih.govribocentre.orgoup.com These riboswitches are widespread in bacteria and control genes involved in mitigating guanidine toxicity, primarily by encoding for guanidine-specific efflux transporters. nih.govoup.com

The interaction between guanidine and its riboswitch is highly specific. The guanidine-I riboswitch, for instance, forms a completely enclosed binding pocket where every functional group of the guanidinium cation is recognized through hydrogen bonding with guanine (B1146940) bases and phosphate (B84403) oxygens. nih.govnih.gov This binding is further stabilized by cation-π interactions with the guanine bases. nih.govnih.gov This intricate network of interactions allows the riboswitch to specifically recognize the guanidinium cation while excluding larger metabolites that also contain a guanidino group, such as arginine. nih.govnih.gov

The binding of guanidine induces significant conformational changes in the riboswitch structure. sciencecast.org For example, the guanidine-IV riboswitch is believed to form a "kissing loop" structure upon ligand binding, which leads to the formation of an anti-terminator structure, thereby enhancing the transcription of downstream genes. elifesciences.orgelifesciences.org Single-molecule studies have revealed that the aptamer domain of the guanidine-IV riboswitch is particularly sensitive to guanidine concentrations. elifesciences.orgelifesciences.org The binding dynamics often involve a pre-organization of the RNA structure assisted by magnesium ions, followed by kinetic trapping into the active state upon guanidine binding. sciencecast.org

Characteristics of Guanidine Riboswitch Classes
Riboswitch ClassRegulatory MechanismPredominant PhylumKey Structural FeatureAssociated Genes
Guanidine-I (ykkC)TranscriptionalWidespread in bacteriaForms stable aptamer structure, preventing terminator formation upon binding. ribocentre.orgGdx transporters, urea (B33335)/guanidine carboxylase. ribocentre.org
Guanidine-II (mini-ykkC)TranslationalProteobacteriaStabilizes a loop-loop interaction in the 'ON' state. elifesciences.orgribocentre.orgTransporters, urea carboxylase. ribocentre.org
Guanidine-IIITranslationalActinobacteriaRequires guanidine for stability to switch to the 'ON' conformation. ribocentre.orgTransporters, urea carboxylase. ribocentre.org
Guanidine-IVTranscriptionalClostridium botulinum, among othersForms an anti-terminator structure ("kissing loop") upon binding. elifesciences.orgribocentre.orgGuanidine exporters (e.g., sugE), novel transporter families. oup.com

Research on Interactions with Biological Molecules (e.g., proteins, nucleic acids)

The positively charged guanidinium group is a key player in molecular interactions within biological systems. Its ability to form stable hydrogen bonds and engage in electrostatic and cation-π interactions makes it a frequent participant at the interface of protein-nucleic acid and protein-ligand complexes. nih.govmdpi.com

Interactions with Proteins: The guanidinium side chain of arginine is commonly found at the contact regions in protein-nucleic acid complexes. cardiff.ac.uk Studies using model proteins like bovine serum albumin (BSA) have shown that guanidine-type surfactants can bind to the protein, causing structural changes such as the partial destruction of α-helices. nih.gov Molecular dynamics simulations indicate that both guanidine and arginine primarily interact with negatively charged regions on protein surfaces. researchgate.net These interactions can be a combination of competitive binding, charge neutralization, and, in some cases, an increase in hydrophobic interactions. researchgate.net

Interactions with Nucleic Acids: The guanidinium moiety is crucial for the stabilization of RNA-protein and RNA-drug complexes. nih.gov It interacts with RNA through a combination of hydrogen bonds and salt-bridge interactions. nih.gov Mass spectrometry studies on complexes between an 8-nucleotide RNA and various guanidinium-containing ligands revealed that the stability of these non-covalent complexes correlates with the number of potential hydrogen-bond or salt-bridge interactions the ligand can form with the RNA. nih.gov Furthermore, cation-π interactions between the guanidinium group and the aromatic rings of nucleobases contribute significantly to binding affinity and stability. mdpi.com

Polymeric Guanidine Derivatives as Self-Molecularly Targeted Nanoparticles and Their Therapeutic Potential

Recent advances in nanotechnology have led to the development of polymeric nanoparticles (PNPs) as sophisticated drug delivery vehicles. nih.govmdpi.com Guanidine-derived polymeric nanoparticles, in particular, have emerged as a promising platform with inherent therapeutic potential, moving beyond the traditional role of nanoparticles as mere cargo carriers. d-nb.infonih.gov These "polyguanide nanoinhibitors" (PGNIs) can be constructed by copolymerizing biguanide (B1667054) derivatives, which then self-assemble into nanoparticles. nih.gov

A significant advantage of these polymeric systems is their natural tendency to target the liver. nih.govnih.gov This passive targeting enhances the bioavailability of the guanidine moieties in the liver, where they can exert their therapeutic effects. nih.gov Research has shown that covalently linking guanidine into polymeric chains results in superior efficacy in ameliorating certain pathological conditions compared to small-molecule guanidine. nih.gov

Once they reach the liver, PGNIs are ingested by hepatocytes and accumulate in lysosomes. d-nb.infonih.gov Inside the lysosome, the polymeric guanidine chains interact with and inhibit the vesicular adenosine (B11128) triphosphatase (V-ATPase). d-nb.info V-ATPase is a proton pump responsible for maintaining the acidic environment of lysosomes. d-nb.infonih.govnih.gov By inhibiting this pump, PGNIs cause the lysosomal pH to increase, disrupting its normal function. d-nb.info

This V-ATPase inhibition and subsequent decrease in lysosomal acidification trigger the activation of the AMP-activated protein kinase (AMPK) pathway. d-nb.infonih.gov The AMPK pathway is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events aimed at restoring cellular energy balance.

The activation of the AMPK pathway has profound effects on lipid metabolism. d-nb.info Specifically, it leads to a reduction in fatty acid synthesis and an enhancement of lipolysis (the breakdown of fats) and fatty acid oxidation. d-nb.infonih.gov This shift in metabolic activity directly counteracts the excessive accumulation of lipids in the liver, a condition known as hepatic steatosis, which is a hallmark of non-alcoholic fatty liver disease (NAFLD). nih.gov Studies have demonstrated that PGNIs can effectively ameliorate hepatic lipid accumulation both in vitro and in vivo through this mechanism, highlighting a novel therapeutic strategy for liver diseases. d-nb.infonih.gov

Exploration of Antimicrobial Activities of Guanidine Derivatives

Guanidine and its derivatives have long been recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govnih.govnih.gov The primary mechanism of action is believed to be the disruption of the microbial cell membrane. researchgate.netacs.org

The cationic guanidinium groups on the molecules or polymers are electrostatically attracted to the anionic components, such as phospholipids (B1166683) and teichoic acids, on the surface of microbial cells. researchgate.netnih.gov This interaction leads to a charge imbalance, causing the cell membrane to become destabilized and its permeability to increase. nih.govacs.org The resulting damage to the membrane integrity leads to the leakage of essential intracellular components and ultimately, cell death. researchgate.net

The effectiveness of these compounds can be enhanced by incorporating them into polymeric structures. Polymeric guanidines, such as polyhexamethylene guanidine (PHMG), exhibit potent antimicrobial activity, and their covalent attachment to surfaces like PVC can create materials with significant resistance to biofilm formation. acs.orgginapsgroup.com The antimicrobial efficacy is often achieved through direct contact rather than a release mechanism, providing a durable antibacterial surface. ginapsgroup.com Research continues to explore novel guanidine derivatives, including those functionalized with natural products like diterpenoids, to develop new antimicrobial agents to combat antibiotic resistance. nih.gov

Antimicrobial Activity of Selected Guanidine Derivatives
Compound/Derivative TypeTarget OrganismsProposed Mechanism of ActionKey Findings
Polymeric Guanidines (e.g., PHMG)Gram-positive and Gram-negative bacteriaElectrostatic interaction with and disruption of the cell membrane. researchgate.netacs.orgEffective at low concentrations; can be grafted onto surfaces to prevent biofilm formation. acs.orgginapsgroup.com
Guanidine-functionalized DiterpenoidsBacteria (including resistant strains) and Candida albicansMembrane disruption, potential synergistic effects. nih.govShowed broad-spectrum activity with moderate toxicity, making them candidates for further development. nih.gov
Guanidine-containing Polyhydroxyl MacrolidesGram-positive bacteria (esp. S. aureus) and fungiBinds to the cell membrane and targets lipoteichoic acid (LTA) in S. aureus. nih.govThe terminal guanidine group and the lactone ring are vital for activity. nih.gov
Small-molecule Guanidine DerivativesResistant bacterial strains (e.g., E. coli, S. aureus)Cell membrane depolarization and disruption. researchgate.netDemonstrated efficacy against resistant strains with low toxicity to mammalian cells. researchgate.netmdpi.com

Investigations into Selective Cytotoxicity Against Cancer Cells

The exploration of guanidine derivatives as potential therapeutic agents has extended into the field of oncology, with some compounds being investigated for their ability to selectively target and eliminate cancer cells. nih.gov Among these, the organosilane compound Guanidine, [3-(trimethoxysilyl)propyl]-, also known as N-[3-(trimethoxysilyl)propyl]guanidine (NTSG), has been identified as a compound with potential selective cytotoxicity against cancer cells. morressier.com

The broader class of guanidine derivatives has been the subject of more extensive cancer research. Various synthetic and natural guanidine-containing compounds are evaluated for their antitumor properties, which can involve mechanisms such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and interfering with cellular processes essential for cancer cell survival. nih.govnrel.gov Further empirical studies are required to substantiate the initial claims and to fully understand the potential of [3-(trimethoxysilyl)propyl]guanidine as a selective anticancer agent.

Photosynthetic Production of Guanidine for Bioenergy and Nitrogen Metabolism Research

In a distinct and innovative field of biotechnology, research has focused on the photosynthetic production of the fundamental compound guanidine, leveraging it as a potential vector for bioenergy and as a subject in nitrogen metabolism studies. This line of research does not involve the synthetic organosilane derivative [3-(trimethoxysilyl)propyl]guanidine, but rather the basic guanidine molecule.

Scientists have successfully engineered cyanobacteria to produce guanidine directly from carbon dioxide (CO2), water (H2O), and nitrogen (N2) or nitrate/ammonium, using sunlight as the energy source. rsc.orgresearchgate.net This biological route presents a sustainable alternative to the conventional energy-intensive chemical synthesis of guanidine. rsc.orggovdelivery.com The process involves genetically modifying cyanobacteria, such as Synechocystis sp. PCC 6803 and the N2-fixing Anabaena sp. PCC 7120, to express specific enzymes, like the ethylene-forming enzyme (EFE), which can produce guanidine as a byproduct. rsc.orgnih.gov

The interest in guanidine in this context stems from its high nitrogen content (71.1% by mass), making it a nitrogen-rich compound that can store chemical energy derived from photosynthesis. rsc.orggovdelivery.com This positions guanidine as a novel candidate for a nitrogen-based energy carrier. Research has demonstrated the feasibility of this bio-production, achieving significant yields.

Table 1: Photosynthetic Production of Guanidine in Engineered Cyanobacteria

Engineered Organism Production Titer Average Productivity Cultivation Time Key Inputs Reference
Synechocystis sp. PCC 6803 586.5 mg/L (9.9 mM) 83.8 mg/L/day 7 days CO2, Nitrate/Ammonium, Light rsc.orggovdelivery.com
Anabaena sp. PCC 7120 0.43 mg/L (7.3 µM) Not Specified Not Specified CO2, N2, H2O, Light researchgate.net

This research also intersects with the study of nitrogen metabolism. Guanidine itself is a naturally occurring compound in plants and is part of the broader bio-geochemical nitrogen cycle. biorxiv.org Understanding how organisms like cyanobacteria can be engineered to produce it, and how other microbes can utilize it as a nitrogen source, provides valuable insights into microbial and plant nitrogen pathways. biorxiv.orgnih.gov For instance, the discovery that some bacteria can grow on guanidine as a sole energy and nitrogen source highlights its role in environmental nitrification processes. elsevierpure.com This avenue of research, therefore, not only explores sustainable bioenergy solutions but also deepens our fundamental knowledge of nitrogen metabolism in various organisms. rsc.org

Environmental Remediation and Sustainable Technologies Utilizing 1,1,3,3 Tetramethyl 2 3 Trimethoxysilyl Propyl Guanidine

Applications in Carbon Dioxide Adsorption and Capture Technologies

The escalating concentration of atmospheric carbon dioxide (CO2) is a significant environmental concern, driving research into effective capture and storage technologies. Amine-functionalized solid sorbents, particularly those based on mesoporous silica (B1680970), have emerged as a promising solution due to their high adsorption capacities and potential for regeneration. The guanidine (B92328) group, being a strong organic base, presents a compelling functional group for CO2 capture.

Research into amine-functionalized mesoporous silica has shown that the introduction of basic groups significantly enhances CO2 adsorption capacity compared to unmodified silica. mdpi.commdpi.comunical.it For instance, studies on various amine-functionalized silicas have demonstrated a substantial increase in CO2 uptake, attributed to the chemical reaction between the acidic CO2 molecules and the basic amine sites. mdpi.com The efficiency of these materials is influenced by factors such as amine loading, the specific structure of the amine, and the porous architecture of the silica support. mdpi.comlabpartnering.org While direct comparative data for 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine is still emerging, the principles established for other amine-functionalized systems provide a strong indication of its potential. The guanidinium (B1211019) group's high basicity is expected to facilitate strong interactions with CO2.

The performance of amine-functionalized adsorbents is often evaluated by their CO2 adsorption capacity, typically measured in mmol of CO2 per gram of adsorbent. The table below presents a comparative view of the CO2 adsorption capacities of various amine-functionalized silica materials found in the literature, which helps to contextualize the potential performance of guanidine-functionalized silica.

Adsorbent MaterialAmine Functional GroupCO2 Adsorption Capacity (mmol/g)Reference
MCM-41-PEIPolyethylenimine5.6 (246 mg/g-PEI) mdpi.com
Amine-functionalized hierarchical porous MCM-41 silicaNot Specified2.3 times higher than PEI alone mdpi.com
1N-SG/TEPA-30Tetraethylenepentamine2.64 mdpi.com
AP-functionalized silicaAminopropyl-trimethoxysilane2.4 unical.it

The regeneration of the adsorbent is a critical factor for industrial applications. Research has shown that CO2 captured by guanidine-based sorbents can often be released under relatively mild conditions, such as heating to moderate temperatures, which regenerates the sorbent for subsequent capture cycles with minimal energy input. nih.gov

Adsorption and Removal of Heavy Metal Ions from Aqueous Solutions

Heavy metal contamination in water is a serious environmental and health issue. Functionalized mesoporous silica has been extensively studied for the removal of heavy metal ions from aqueous solutions due to its high surface area and the ability to introduce specific ligands that can chelate with metal ions. urjc.esresearchgate.netul.iemdpi.com The introduction of amine-containing organic moieties onto the silica surface has been shown to be particularly effective for this purpose. urjc.esresearchgate.netul.ie

The guanidine group, with its nitrogen-rich structure, is expected to exhibit a strong affinity for various heavy metal ions. While specific studies on 1,1,3,3-Tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine for this application are not abundant, research on other amine-functionalized silicas provides valuable insights. The adsorption capacity is influenced by the type of amine, its density on the surface, and the solution's pH. sjp.ac.lkresearchgate.net

Studies comparing different amine functional groups have shown that moieties with multiple nitrogen atoms often exhibit higher adsorption capacities for heavy metals. urjc.esul.ie The table below summarizes the adsorption capacities of various amine-functionalized SBA-15 silica materials for different heavy metal ions, offering a benchmark for the potential efficacy of guanidine-functionalized silica.

Functional GroupMetal IonAdsorption Capacity (mg/g)Reference
AminopropylCu(II)~40 researchgate.net
[Amino-ethylamino]-propylCu(II)~60 researchgate.net
[(2-aminoethylamino)-ethylamino]-propylCu(II)~80 researchgate.net
Mono amino functionalized MCM-41 (Co-condensed)Cr(VI)85.5 sjp.ac.lk
Mono amino functionalized MCM-41 (Grafted)Cr(VI)9.4 sjp.ac.lk

The mechanism of heavy metal adsorption onto amine-functionalized silica is primarily attributed to the formation of complexes between the metal ions and the nitrogen-containing functional groups on the adsorbent surface. mdpi.com

Adsorption of Organic Pollutants (e.g., Bilirubin)

The removal of organic pollutants from biological fluids is a critical application in biomedicine. Bilirubin (B190676), a product of heme catabolism, can be toxic at high concentrations. The development of effective adsorbents for bilirubin is therefore of significant interest. cpmat.ru

Recent research has demonstrated the high potential of silica hybrids grafted with guanidine-containing polymers for the effective removal of bilirubin. cpmat.ru The strong positive charge of the guanidine groups allows for robust binding with negatively charged molecules like bilirubin, which exists as a dicarboxylic acid. cpmat.ru A study on silica particles coated with guanidine-containing polymers showed a significant increase in adsorption capacity for bilirubin compared to unmodified silica. cpmat.ru

The adsorption performance of these materials was evaluated, and the maximum adsorption capacity was determined using the Langmuir isotherm model. The findings from this research are summarized in the table below.

AdsorbentMaximum Adsorption Capacity for Bilirubin (mg/g)Reference
Silica grafted with guanidine-containing polymer43.47 cpmat.ru

The study also indicated that these guanidine-functionalized silicas could effectively adsorb bilirubin even from solutions containing albumin, which is the natural carrier of bilirubin in blood plasma. cpmat.ru This suggests the potential of these materials for use in blood detoxification systems. The mechanism of adsorption is believed to be driven by electrostatic interactions between the positively charged guanidine groups on the adsorbent and the negatively charged carboxyl groups of the bilirubin molecules. researchgate.net

Computational and Theoretical Investigations of 1,1,3,3 Tetramethyl 2 3 Trimethoxysilyl Propyl Guanidine

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting the reactivity and reaction mechanisms of molecules like 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine.

The reactivity of this molecule is governed by its two primary functional groups: the highly basic tetramethylguanidine and the hydrolyzable trimethoxysilyl group. DFT studies on similar guanidine-containing compounds and organosilanes provide a framework for understanding the likely reaction pathways.

The guanidine (B92328) group is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. DFT calculations on guanidine and its derivatives have shown that the high basicity stems from the delocalization of the positive charge over the three nitrogen atoms. mdpi.com In the context of 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine, this basicity makes it an effective catalyst for reactions such as the ring-opening polymerization of α-amino acid N-carboxyanhydrides. rsc.org DFT studies can elucidate the catalytic cycle by calculating the energy barriers for the proton transfer steps involved in the initiation of polymerization.

Furthermore, DFT has been employed to study the interaction of guanidine with other molecules, such as carbon dioxide. These studies reveal that guanidine can form strong non-covalent and even covalent adducts with CO2, highlighting its potential as a carbon capture agent. nih.govrsc.org The interaction energy and the nature of the bonding (e.g., N-C bond formation) can be precisely calculated, offering a quantitative measure of its binding affinity. nih.govrsc.org

The trimethoxysilyl group is susceptible to hydrolysis and condensation reactions, which are fundamental to its role as a coupling agent. DFT calculations can model the stepwise hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH) and the subsequent condensation to form siloxane (Si-O-Si) bonds. These calculations can determine the activation energies for each step, providing insights into the kinetics of these processes. For instance, studies on the hydrolysis of similar alkoxysilanes have shown that the reaction is often catalyzed by acids or bases, and DFT can model these catalytic effects by including explicit catalyst molecules in the calculations.

A key application of 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine is as a catalyst for the crosslinking of other silanes. silfluosilicone.com DFT can be used to investigate the mechanism of this catalysis, which likely involves the guanidine group activating the silane (B1218182) monomers. A proposed mechanism could involve the deprotonation of a silanol (B1196071) by the guanidine, creating a more reactive silanolate anion. DFT calculations could verify this by comparing the energy profiles of the catalyzed and uncatalyzed condensation reactions.

Parameter Description Typical DFT Output
Reaction Energy (ΔE)The change in electronic energy during a reaction.kcal/mol or kJ/mol
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur.kcal/mol or kJ/mol
Transition State GeometryThe molecular structure at the highest point on the reaction coordinate.Atomic coordinates
Mulliken/NBO ChargesThe partial charge distribution on each atom in the molecule.Atomic units

Molecular Modeling of Interfacial Interactions and Adsorption Phenomena

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. When applied to 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine, these methods are particularly useful for understanding how the molecule interacts with and adsorbs onto surfaces, a critical aspect of its function as a coupling agent and surface modifier. cfsilicones.com

The primary mode of interaction with inorganic surfaces, such as silica (B1680970) or metal oxides, is through the trimethoxysilyl group. Molecular modeling studies on similar organosilanes, like 3-(aminopropyl)triethoxysilane (APTES), have shown that the silane first hydrolyzes to form silanols. mdpi.com These silanols can then form strong covalent bonds (siloxane bonds) with the hydroxyl groups present on the surface of the substrate. mdpi.com Additionally, hydrogen bonds can form between the silanols of the molecule and the surface hydroxyls. acs.org

Molecular models can be constructed to represent the surface of a material (e.g., a silica slab) and the 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine molecule. By performing energy minimizations and molecular dynamics simulations, the preferred binding conformations and the interaction energies can be calculated. These models can predict whether the molecule adsorbs in a perpendicular or parallel orientation to the surface and how the presence of other molecules, like water, affects the adsorption process. acs.org

The guanidine group also plays a significant role in interfacial interactions. Its basic nature allows it to interact strongly with acidic sites on a surface. For example, on a silica surface, the guanidine can form strong hydrogen bonds with the surface silanol groups. In some cases, it may even deprotonate these groups, leading to a strong ionic interaction between the positively charged guanidinium and the negatively charged surface. Studies on the adsorption of other amine-functionalized silanes have shown that these interactions are crucial for the formation of stable and well-ordered self-assembled monolayers.

The interplay between the trimethoxysilyl and guanidine groups is a key area of investigation. Molecular modeling can help to understand how the binding of one group to the surface influences the orientation and availability of the other. For instance, if the silane end of the molecule binds strongly to the surface, the guanidine group will be oriented away from the surface, making it available to interact with an organic matrix in a composite material.

Interaction Type Functional Group Interacting Surface Typical Interaction Energy (kcal/mol)
Covalent BondingTrimethoxysilyl (after hydrolysis)Hydroxylated surfaces (e.g., silica, ZnO)-80 to -120
Hydrogen BondingGuanidine, SilanolHydroxylated surfaces-5 to -15
Ionic InteractionGuanidinium (protonated)Deprotonated surface sites> -20
van der WaalsPropyl chain, Methyl groupsVarious surfaces-1 to -5

Simulation of Molecular Dynamics and Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of 1,1,3,3-tetramethyl-2-[3-(trimethoxysilyl)propyl]guanidine in various environments. mdpi.com

The conformational landscape of this molecule is determined by the rotational freedom around its single bonds. The propyl linker between the guanidine and silyl (B83357) groups allows for considerable flexibility. MD simulations can explore the different possible conformations (e.g., extended, bent, or folded) and determine their relative populations at a given temperature. This information is crucial for understanding how the molecule can bridge the interface between an inorganic substrate and an organic polymer matrix.

MD simulations can also reveal the dynamics of the molecule's interaction with surfaces. For example, a simulation could start with the molecule in solution and observe its diffusion towards a surface, followed by its adsorption and conformational rearrangement on the surface. These simulations can provide insights into the timescale of these processes and the final structure of the adsorbed layer.

The flexibility of the tetramethylguanidine group itself can also be studied. The rotation of the methyl groups and the potential for pyramidalization at the nitrogen atoms can be captured by MD simulations. This can be important for its catalytic activity, as the accessibility of the lone pair of electrons on the imine nitrogen is key to its basicity.

In a polymer matrix, MD simulations can be used to study the interactions between the organosilane and the polymer chains. The guanidine group can form hydrogen bonds with polar groups on the polymer, while the alkyl chain can have favorable van der Waals interactions. These interactions are critical for the adhesion-promoting properties of the coupling agent. By simulating the interface between the modified substrate and the polymer, the strength of the adhesion can be estimated by calculating the work of separation.

Dihedral Angle Description Typical Range of Motion (degrees)
Si-C-C-CRotation of the propyl chain relative to the silyl group0 - 360
C-C-C-NRotation of the propyl chain relative to the guanidine group0 - 360
C-N-C=NRotation around the C-N single bond in the guanidine groupRestricted due to partial double bond character
H3C-N-C-NRotation of the methyl groups0 - 360

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidine, [3-(trimethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
Guanidine, [3-(trimethoxysilyl)propyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.